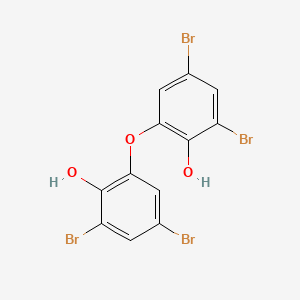
2,2'-Dihydroxy-3,3',5,5'-tetrabromodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether is a brominated diphenyl ether compound with the molecular formula C12H6Br4O3 and a molecular weight of 517.79 g/mol. This compound is known for its antimicrobial activity and is used as a reactant and building block in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether typically involves the bromination of diphenyl ether derivatives. One common method includes the reaction of 2,2’-dihydroxybiphenyl with bromine in the presence of a catalyst . The reaction is carried out in a solvent such as glacial acetic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the brominated compound to less brominated derivatives.
Substitution: Halogen substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include various brominated and non-brominated diphenyl ether derivatives, quinones, and other substituted aromatic compounds .
科学的研究の応用
2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in developing antibacterial agents.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
作用機序
The antimicrobial activity of 2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The bromine atoms in the compound enhance its reactivity, allowing it to interact with and inhibit key molecular targets within microbial cells.
類似化合物との比較
Similar Compounds
- **2,2’,4,4’-Tetr
特性
分子式 |
C12H6Br4O3 |
|---|---|
分子量 |
517.79 g/mol |
IUPAC名 |
2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O3/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18/h1-4,17-18H |
InChIキー |
KIHDTBLTKPAXNV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1OC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


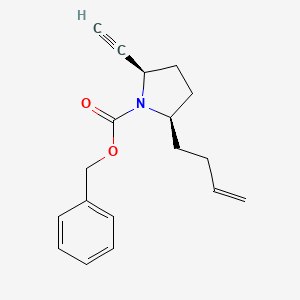

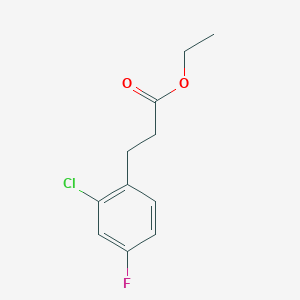

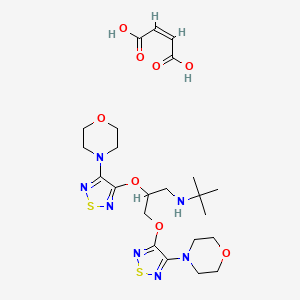
![1H-Thieno[3,4-b]pyrrole](/img/structure/B13420465.png)
![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)
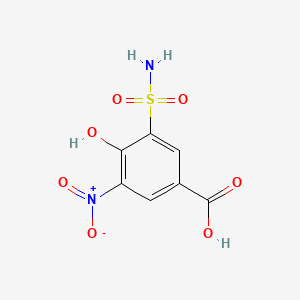
![5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B13420475.png)
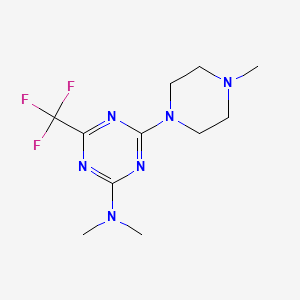
![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)
![1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B13420510.png)
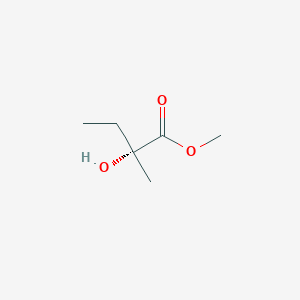
![2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester](/img/structure/B13420518.png)
